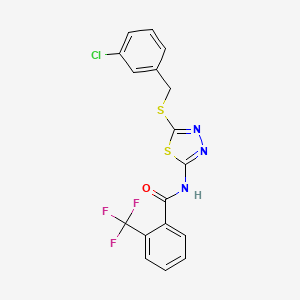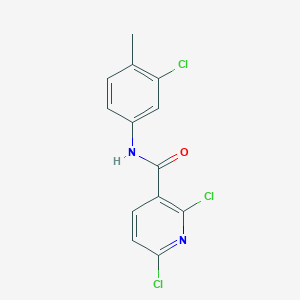
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of multiple chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxamide linkage. The unique structure of this compound makes it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropyridine and 3-chloro-4-methylaniline as the primary starting materials.
Formation of Carboxamide Linkage: The carboxamide linkage is formed through a condensation reaction between the amine group of 3-chloro-4-methylaniline and the carboxylic acid group of 2,6-dichloropyridine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:
Batch or Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.
Optimization of Reaction Parameters: Such as temperature, pressure, and solvent choice to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
科学的研究の応用
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
2,6-dichloropyridine: Shares the pyridine ring with chlorine substituents but lacks the carboxamide linkage.
3-chloro-4-methylaniline: Contains the phenyl ring with chlorine and methyl groups but lacks the pyridine ring and carboxamide linkage.
N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide: Similar structure but without the chlorine atoms on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c1-7-2-3-8(6-10(7)14)17-13(19)9-4-5-11(15)18-12(9)16/h2-6H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUWIUICPDBOKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)
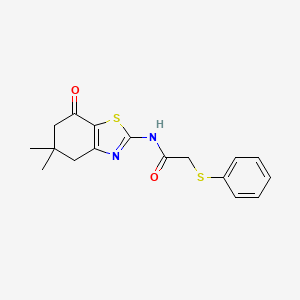


![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2370129.png)
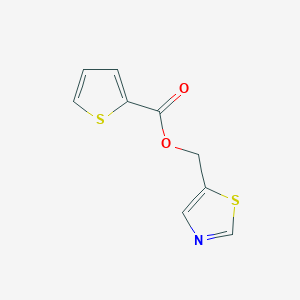
![7,9-dimethyl-1-(2-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2370132.png)
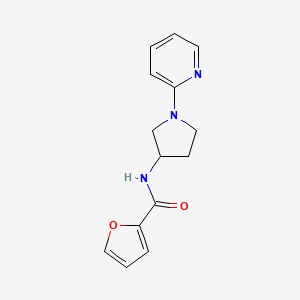
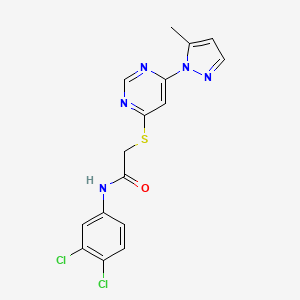
![N-(4-acetylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2370140.png)
![1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2370141.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2370143.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{2-[5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}amine](/img/structure/B2370144.png)
